

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide literature review

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Compound of Interest

Compound Name: 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

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An In-depth Technical Guide to **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide**: Synthesis, Properties, and Biological Potential

Introduction

The N-aryl acetamide scaffold is a cornerstone in medicinal chemistry and agrochemistry, with derivatives exhibiting a vast spectrum of biological activities. The inherent reactivity of the α -chloroacetamide moiety, coupled with the diverse physicochemical properties conferred by aromatic substituents, allows for the fine-tuning of these molecules for specific biological targets. This guide focuses on the specific, albeit sparsely researched, molecule: **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide**. Due to the absence of direct literature for this exact compound, this document serves as a comprehensive, forward-looking whitepaper. It outlines a proposed synthesis, predicts biological activities based on robust structure-activity relationship (SAR) data from analogous compounds, and provides detailed experimental protocols to facilitate its investigation by researchers, scientists, and drug development professionals.

The core structure combines a reactive chloroacetamide warhead with a highly substituted aniline. The 5-chloro and 2,4-dimethoxy substituents on the phenyl ring are anticipated to significantly modulate the compound's lipophilicity, electronic character, and steric profile, thereby influencing its reactivity, metabolic stability, and interaction with biological targets. N-

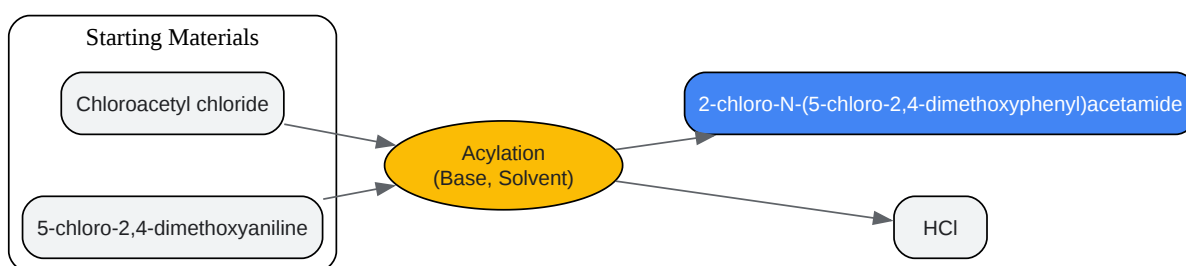
substituted chloroacetamides are known to possess antimicrobial, herbicidal, and anticancer properties, making this an intriguing scaffold for further exploration.[1][2]

Part 1: Synthesis and Characterization

The synthesis of N-aryl-2-chloroacetamides is a well-established chemical transformation, typically achieved through the acylation of a corresponding aniline with chloroacetyl chloride.[3][4] This straightforward and high-yielding reaction provides a reliable route to the target compound.

Proposed Synthesis Pathway

The proposed synthesis of **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide** involves the direct acylation of 5-chloro-2,4-dimethoxyaniline with chloroacetyl chloride. A base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct.[3][5]



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Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

- **Reaction Setup:** To a solution of 5-chloro-2,4-dimethoxyaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 equivalents).

- **Addition of Acylating Agent:** Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Elemental Analysis.

Parameter	Expected Value/Technique	Purpose
Appearance	White to off-white solid	Preliminary identification
Melting Point	To be determined	Purity assessment
^1H NMR	Chemical shifts and coupling constants	Structural elucidation
^{13}C NMR	Chemical shifts	Carbon framework confirmation
Mass Spec (HRMS)	m/z for $[\text{M}+\text{H}]^+$	Molecular weight confirmation
Elemental Analysis	%C, H, N	Purity and empirical formula

Table 1: Analytical techniques for characterization.

Part 2: Inferred Biological Activity and Mechanism of Action

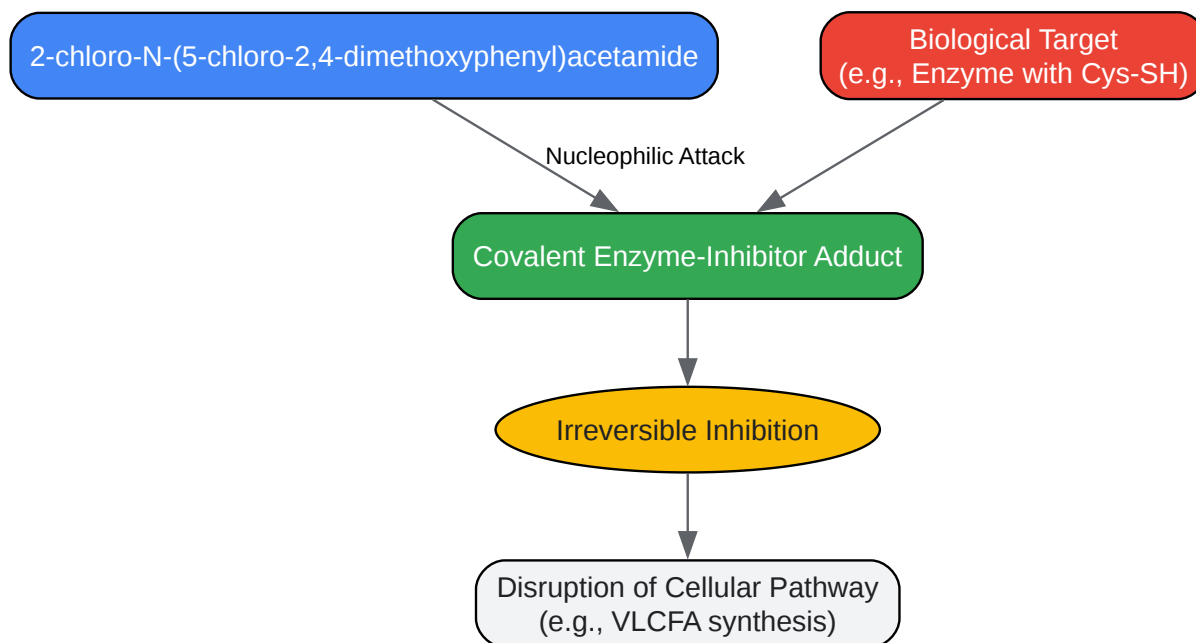
While no specific biological data exists for **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide**, its activity can be inferred from the extensive research on analogous compounds.

Anticipated Biological Activities

- **Herbicidal Activity:** Chloroacetamides are a well-known class of herbicides.[2] Their mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for plant cell membrane integrity.[2] The lipophilic nature imparted by the chloro and dimethoxy groups may enhance its uptake and translocation in plants.
- **Antimicrobial Activity:** Many N-(substituted phenyl)-2-chloroacetamides have demonstrated potent activity against a range of bacteria and fungi.[1][6] The substituents on the phenyl ring play a critical role in determining the spectrum and potency of antimicrobial action, often by influencing the compound's lipophilicity and ability to penetrate microbial cell walls.[1]
- **Anticancer Activity:** The chloroacetamide moiety can act as a covalent inhibitor of various enzymes implicated in cancer progression.[7] For instance, derivatives have been shown to inhibit cyclo-oxygenase (COX) enzymes and carbonic anhydrases, which are involved in inflammation and tumor microenvironment regulation, respectively.[7][8]

Probable Mechanism of Action

The biological activity of α -chloroacetamides is predominantly attributed to their nature as alkylating agents.[9] The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom renders the α -carbon electrophilic. This allows for nucleophilic attack by thiol groups of cysteine residues or imidazole groups of histidine residues within the active sites of enzymes, leading to irreversible inhibition.[10]



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Caption: General mechanism of action for chloroacetamides.

Part 3: Structure-Activity Relationship (SAR) Insights

The biological activity of N-aryl acetamides is profoundly influenced by the nature and position of substituents on the aromatic ring.[11]

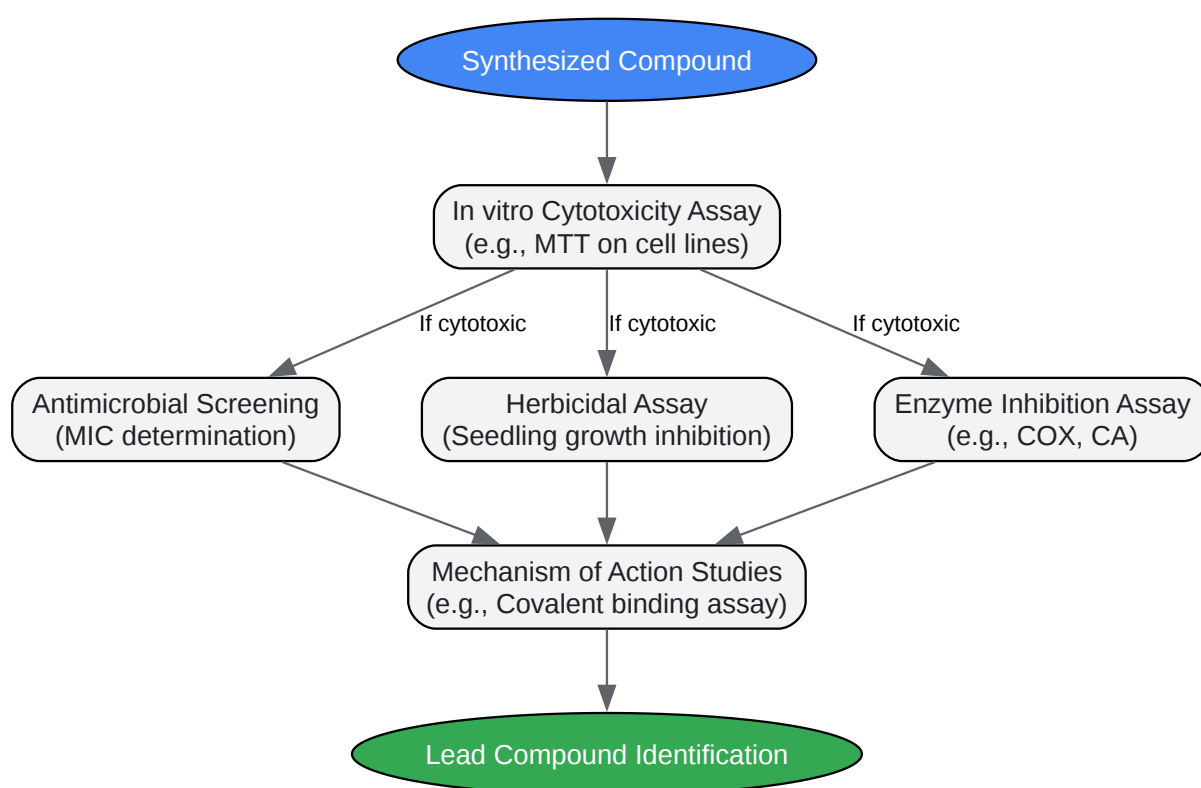
- **Lipophilicity and Permeability:** The two chlorine atoms and two methoxy groups on the phenyl ring will significantly increase the lipophilicity of the molecule. This is a critical factor for passive diffusion across biological membranes, which is often a prerequisite for reaching intracellular targets.[1][12]
- **Electronic Effects:** The chlorine atoms are electron-withdrawing, which can enhance the electrophilicity of the α -carbon, potentially increasing its reactivity as an alkylating agent.[9] Conversely, the methoxy groups are electron-donating through resonance, which might modulate this reactivity. The interplay of these electronic effects will be crucial in determining the compound's potency and selectivity.

- **Steric Factors:** The substitution pattern on the phenyl ring dictates the overall shape of the molecule, which is critical for binding to the specific topology of an enzyme's active site or a receptor's binding pocket.

Part 4: Proposed Experimental Workflows

To validate the predicted properties of **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide**, a series of in vitro and in vivo experiments are recommended.

Workflow for Biological Screening



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Caption: A workflow for biological evaluation.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

- Preparation of Inoculum: Grow microbial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5×10^5 CFU/mL).
- Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate growth medium.
- Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (medium only) controls.
- Incubation: Incubate the plates at the optimal temperature (e.g., 37 °C for bacteria, 30 °C for yeast) for 18-24 hours.
- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While **2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)acetamide** is not a well-documented compound, a comprehensive analysis of related N-aryl chloroacetamides allows for a robust and scientifically grounded prediction of its chemical and biological properties. The proposed synthesis is straightforward, and the compound is expected to exhibit biological activities, potentially as a herbicide, antimicrobial, or anticancer agent, likely mediated by its function as an alkylating agent. The detailed protocols and workflows provided in this guide offer a clear roadmap for researchers to synthesize, characterize, and evaluate this promising molecule, thereby contributing to the broader understanding and application of the versatile chloroacetamide scaffold.

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